Cas no 2165628-81-7 (trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol)
![trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol structure](https://ja.kuujia.com/scimg/cas/2165628-81-7x500.png)
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
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- trans-2-{[(4-aminophenyl)methyl]amino}cyclobutan-1-ol
- (1R,2R)-2-[(4-aminophenyl)methylamino]cyclobutan-1-ol
- trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol
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- インチ: 1S/C11H16N2O/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7,12H2/t10-,11-/m1/s1
- InChIKey: OSFPHAGQZJYXSY-GHMZBOCLSA-N
- ほほえんだ: O[C@@H]1CC[C@H]1NCC1C=CC(=CC=1)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 178
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 58.3
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-0522-2.5g |
trans-2-{[(4-aminophenyl)methyl]amino}cyclobutan-1-ol |
2165628-81-7 | 95%+ | 2.5g |
$1070.0 | 2023-09-06 | |
Life Chemicals | F6619-0522-5g |
trans-2-{[(4-aminophenyl)methyl]amino}cyclobutan-1-ol |
2165628-81-7 | 95%+ | 5g |
$1605.0 | 2023-09-06 | |
Life Chemicals | F6619-0522-1g |
trans-2-{[(4-aminophenyl)methyl]amino}cyclobutan-1-ol |
2165628-81-7 | 95%+ | 1g |
$535.0 | 2023-09-06 | |
Life Chemicals | F6619-0522-0.5g |
trans-2-{[(4-aminophenyl)methyl]amino}cyclobutan-1-ol |
2165628-81-7 | 95%+ | 0.5g |
$508.0 | 2023-09-06 | |
Life Chemicals | F6619-0522-0.25g |
trans-2-{[(4-aminophenyl)methyl]amino}cyclobutan-1-ol |
2165628-81-7 | 95%+ | 0.25g |
$482.0 | 2023-09-06 | |
TRC | T312241-100mg |
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol |
2165628-81-7 | 100mg |
$ 135.00 | 2022-06-02 | ||
TRC | T312241-500mg |
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol |
2165628-81-7 | 500mg |
$ 500.00 | 2022-06-02 | ||
Life Chemicals | F6619-0522-10g |
trans-2-{[(4-aminophenyl)methyl]amino}cyclobutan-1-ol |
2165628-81-7 | 95%+ | 10g |
$2247.0 | 2023-09-06 | |
TRC | T312241-1g |
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol |
2165628-81-7 | 1g |
$ 775.00 | 2022-06-02 |
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-olに関する追加情報
Recent Advances in the Study of trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol (CAS: 2165628-81-7)
In recent years, the compound trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol (CAS: 2165628-81-7) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclobutane ring structure and aminophenyl functional group, has shown promising potential in various therapeutic applications. The latest research has focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound for drug development.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic optimization of trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol, highlighting its improved yield and purity through a novel catalytic process. The researchers employed a combination of asymmetric synthesis and green chemistry principles to achieve a scalable and environmentally friendly production method. This advancement is particularly relevant for industrial applications where large-scale synthesis is required.
Another significant development comes from a preclinical study investigating the compound's mechanism of action. Research conducted at the University of Cambridge demonstrated that trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol exhibits selective inhibition of certain kinase enzymes involved in inflammatory pathways. The study utilized molecular docking simulations and in vitro assays to confirm its binding affinity and specificity, suggesting its potential as an anti-inflammatory agent.
Furthermore, a collaborative effort between academic and industrial researchers has explored the compound's application in oncology. Preliminary results indicate that trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol can modulate the activity of tumor suppressor proteins, thereby inducing apoptosis in cancer cell lines. These findings were presented at the 2023 American Association for Cancer Research (AACR) Annual Meeting, sparking interest in further clinical evaluations.
Despite these promising developments, challenges remain in the clinical translation of trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Ongoing research aims to optimize the compound's properties through structural modifications and formulation strategies.
In conclusion, trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol (CAS: 2165628-81-7) represents a versatile and promising candidate in the realm of drug discovery. Its diverse pharmacological activities and improved synthetic accessibility make it a valuable subject for future research. Continued interdisciplinary collaboration will be essential to unlock its full therapeutic potential and advance it toward clinical applications.
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